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Compound of Interest

Compound Name: 2-Pentylbenzene-1,3-diol

Cat. No.: B15486717 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

characteristics of 2-Pentylbenzene-1,3-diol. Due to the limited availability of experimental data

for this specific isomer, this document presents predicted spectroscopic data alongside a

detailed analysis of the experimentally determined spectroscopic data for the closely related

and well-documented isomer, 5-Pentylbenzene-1,3-diol (olivetol). This comparative approach

offers valuable insights for the identification and differentiation of these resorcinol derivatives.

The guide includes detailed methodologies for the key spectroscopic techniques and a visual

representation of the experimental workflow.

Introduction
2-Pentylbenzene-1,3-diol is a resorcinol derivative with a pentyl group at the 2-position of the

benzene ring. Resorcinols are a class of phenolic compounds with a wide range of applications

in chemical synthesis and biological studies. Accurate spectroscopic data is crucial for the

unambiguous identification and characterization of such molecules. This guide addresses the

spectroscopic profile of 2-Pentylbenzene-1,3-diol, providing predicted data in the absence of

published experimental spectra. For comparative purposes, the well-established spectroscopic

data of its isomer, 5-Pentylbenzene-1,3-diol (olivetol), is also presented in detail.

Predicted Spectroscopic Data of 2-Pentylbenzene-
1,3-diol
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As of the date of this document, experimental spectroscopic data for 2-Pentylbenzene-1,3-diol
is not readily available in published literature or common chemical databases. The following

data is predicted based on computational models and serves as a reference for researchers.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pentylbenzene-1,3-diol

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Ar-H (2H) 6.8 - 7.2 m 2H

Ar-H (1H) 6.5 - 6.7 t 1H

Ar-OH (2H) 4.5 - 5.5 br s 2H

Ar-CH₂- (2H) 2.5 - 2.8 t 2H

-CH₂- (2H) 1.5 - 1.7 m 2H

-CH₂- (2H) 1.2 - 1.4 m 2H

-CH₃ (3H) 0.8 - 1.0 t 3H

Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and

experimental conditions.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pentylbenzene-1,3-diol
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Carbon Predicted Chemical Shift (ppm)

Ar-C-OH (2C) 155 - 158

Ar-C-Pentyl (1C) 120 - 123

Ar-CH (2C) 108 - 112

Ar-CH (1C) 103 - 106

Ar-CH₂- 30 - 33

-CH₂- 31 - 34

-CH₂- 22 - 25

-CH₂- 22 - 25

-CH₃ 13 - 15

Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and

experimental conditions.

Predicted Infrared (IR) Spectroscopy
The predicted IR spectrum of 2-Pentylbenzene-1,3-diol is expected to show the following

characteristic absorption bands:

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl groups.

~2850-2960 cm⁻¹: C-H stretching vibrations of the pentyl group's alkyl chain.

~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1150-1250 cm⁻¹: C-O stretching vibration of the phenol.

Predicted Mass Spectrometry (MS)
For the mass spectrum of 2-Pentylbenzene-1,3-diol, the following is expected:

Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the

compound (C₁₁H₁₆O₂).
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Major Fragmentation Patterns: Fragmentation is likely to occur via cleavage of the pentyl

chain. Common fragments would include the loss of alkyl radicals, leading to peaks at m/z =

123 (loss of C₄H₉) and other fragments characteristic of alkylbenzene derivatives.

Experimental Spectroscopic Data of 5-
Pentylbenzene-1,3-diol (Olivetol)
For comparative analysis, the experimental spectroscopic data for the isomer 5-Pentylbenzene-

1,3-diol (olivetol) is provided below.[1][2][3]

¹H NMR Data of Olivetol
Table 3: Experimental ¹H NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

Protons
Chemical Shift
(ppm)

Multiplicity Integration

Ar-H 6.25 s 2H

Ar-H 6.18 s 1H

Ar-OH ~5.0 (variable) br s 2H

Ar-CH₂- 2.36 t 2H

-CH₂- 1.46 m 2H

-(CH₂)₂- 1.25 m 4H

-CH₃ 0.83 t 3H

Data obtained in CDCl₃.[4]

¹³C NMR Data of Olivetol
Table 4: Experimental ¹³C NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)
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Carbon Chemical Shift (ppm)

Ar-C-OH 156.8

Ar-C-Pentyl 146.1

Ar-CH 108.3

Ar-CH 100.1

Ar-CH₂- 36.1

-CH₂- 31.6

-CH₂- 30.8

-CH₂- 22.6

-CH₃ 14.1

Data obtained in CDCl₃.[1]

Infrared (IR) Spectroscopy of Olivetol
Table 5: Key IR Absorption Bands for 5-Pentylbenzene-1,3-diol (Olivetol)

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H Stretch (phenolic)

2955, 2927, 2857 Strong C-H Stretch (aliphatic)

1620, 1595 Strong C=C Stretch (aromatic)

1470, 1440 Medium C-H Bend (aliphatic)

1150 Strong C-O Stretch (phenol)

835 Strong Ar-H Bend (out-of-plane)

Data corresponds to analysis of a neat sample.

Mass Spectrometry (MS) of Olivetol
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Table 6: Key Mass Spectrometry Data for 5-Pentylbenzene-1,3-diol (Olivetol)

m/z Relative Intensity Assignment

180 45% [M]⁺

124 100%
[M - C₄H₈]⁺ (McLafferty

rearrangement)

123 40% [M - C₄H₉]⁺

Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added. The NMR spectrum is acquired on a spectrometer operating at a specific frequency

(e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum to single lines for each carbon environment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated

Total Reflectance (ATR) FT-IR spectrometer.[7] For a liquid sample, a thin film is placed

between two salt plates (e.g., NaCl). A background spectrum is first collected, followed by the

sample spectrum. The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber.[8]

Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization

(EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing
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ionization and fragmentation.[9] The resulting ions are separated by their mass-to-charge ratio

(m/z) and detected.[10]

Experimental Workflow
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis of organic compounds.
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Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

2-Pentylbenzene-1,3-diol through predicted data and a comparative analysis with its

experimentally characterized isomer, 5-Pentylbenzene-1,3-diol. The provided data tables,

experimental protocols, and workflow diagram serve as a valuable resource for researchers in

the fields of chemical synthesis, natural product chemistry, and drug development for the

identification and characterization of this and related compounds. The clear differences in the

predicted and experimental NMR and MS fragmentation patterns should allow for the

unambiguous differentiation of these two isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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